2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid
Overview
Description
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid is a chemical compound with the molecular formula C7H8N2O3 It is characterized by a pyridine ring substituted with an amino group and an oxo group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with a suitable acetic acid derivative. One common method is the condensation reaction between 5-amino-2-oxo-1,2-dihydropyridine and chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
Scientific Research Applications
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide
- 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
Uniqueness
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid, a compound belonging to the class of dihydropyridine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a dihydropyridine ring substituted with an amino group and a carboxylic acid moiety, contributing to its biological reactivity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the dihydropyridine structure. For instance, derivatives of this compound have shown promising results against various viral infections. A review indicated that similar heterocyclic compounds exhibit antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
Antimicrobial Properties
Research has also suggested that dihydropyridine derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacterial strains. For example, studies indicate that certain dihydropyridine derivatives can inhibit the growth of gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. Dihydropyridine derivatives have been studied for their ability to modulate glutamatergic neurotransmission, which is implicated in neurological disorders such as epilepsy . The modulation of AMPA receptors by these compounds presents a potential therapeutic avenue for treating neurodegenerative diseases.
Research Findings
A variety of studies have been conducted to explore the biological activities of this compound and related compounds. Below is a summary table of key findings:
Study | Activity | Mechanism | Reference |
---|---|---|---|
Study 1 | Antiviral | Inhibition of viral replication | |
Study 2 | Antimicrobial | Growth inhibition of bacterial strains | |
Study 3 | Neuroprotective | Modulation of AMPA receptors |
Case Studies
Several case studies have reported on the synthesis and biological evaluation of dihydropyridine derivatives:
- Antiviral Evaluation : A study synthesized various dihydropyridine derivatives and tested their activity against HSV. The most potent compound demonstrated significant inhibition at low concentrations, highlighting the potential for further development as antiviral agents .
- Neuroprotective Assessment : Another investigation focused on the neuroprotective effects of dihydropyridine derivatives in animal models of epilepsy. The results indicated a reduction in seizure frequency and severity when treated with these compounds, suggesting their therapeutic potential in neurological disorders .
Properties
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJBXJVXQUBYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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